molecular formula C12H22N2O4 B087711 cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester CAS No. 1217684-50-8

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Cat. No.: B087711
CAS No.: 1217684-50-8
M. Wt: 258.31 g/mol
InChI Key: JZMRLHYTQICGLN-DTWKUNHWSA-N
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Description

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . It is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is used in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is unique due to its combination of a Boc-protected amino group and a carboxylic acid methyl ester. This dual functionality allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester, also known as tert-Butyl (3S,4S)-3-aminocarboxylate-4-piperidinecarboxylate methyl ester, is a synthetic compound with a unique structural profile that includes a piperidine ring, carboxylic acid group, amine group, and a methyl ester group. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its utility in organic synthesis. This article explores the biological activity of this compound, highlighting its potential applications and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 1217684-50-8

Biological Activity Overview

The biological activity of this compound is primarily inferred from its structural analogs and the general properties of piperidine derivatives. Piperidine compounds are known for their diverse biological activities, including:

  • Antibacterial properties
  • Antifungal effects
  • Anti-inflammatory activities

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for selective reactions in synthetic chemistry. Its unique combination of functional groups makes it particularly valuable for developing new pharmaceuticals.

Comparison with Related Compounds

Compound NameStructural DifferencesUnique Features
1-Boc-4-aminopiperidine-4-carboxylic acidCarboxylic acid at position 4Lacks methyl ester functionality
4-Amino-1-Boc-piperidineNo carboxylic acid ester groupLess versatile for synthetic applications
cis-4-Aminopiperidine-3-carboxylic acidLacks Boc protectionMore reactive due to free amine group

The above table illustrates how the presence of the Boc group and the methyl ester in cis-4-Boc-Amino-piperidine enhances its synthetic versatility compared to its analogs .

Study on Peptide Folding

A study investigated the effects of incorporating cis-4-amino-piperidine-3-carboxylic acid (cis-APiC) residues into peptide structures. The findings indicated that these residues promote mixed-helical folding in peptides, enhancing their aqueous solubility without compromising helical stability. This suggests potential applications in drug design where solubility is critical .

Synthesis and Deprotection Studies

Recent advancements in synthetic methodologies have focused on efficient deprotection strategies for Boc-protected compounds. A study demonstrated a new method using deep eutectic solvents for N-Boc deprotection, achieving high yields and efficiency. This method can be applied to synthesize derivatives of cis-4-Boc-Amino-piperidine more effectively .

Properties

IUPAC Name

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMRLHYTQICGLN-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650680
Record name Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217684-50-8
Record name Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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